1-(4-Nitrophenyl)pyrrolidine-2,5-dione
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFHJBSRNHCDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375065 | |
| Record name | 1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35488-92-7 | |
| Record name | 1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrrolidine 2,5 Dione Scaffolds in Medicinal Chemistry and Organic Synthesis
The pyrrolidine-2,5-dione scaffold, a core component of 1-(4-nitrophenyl)pyrrolidine-2,5-dione, is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry and organic synthesis. nih.govresearchgate.net This scaffold is present in a wide array of biologically active molecules and natural products, demonstrating a broad spectrum of pharmacological activities. nih.gov
In the realm of medicinal chemistry, pyrrolidine-2,5-dione derivatives have been investigated for their potential as:
Anticonvulsant agents: The succinimide (B58015) ring is a well-established pharmacophore in the development of anticonvulsant drugs. nih.gov
Anti-inflammatory agents: Certain derivatives have shown promise as anti-inflammatory compounds.
Antimicrobial and antifungal agents: The scaffold has been incorporated into molecules exhibiting activity against various microbial and fungal strains. researchgate.netnih.gov
Anticancer agents: Research has explored the potential of these compounds to inhibit the growth of cancer cells. researchgate.netnih.gov
The versatility of the pyrrolidine-2,5-dione scaffold also extends to organic synthesis, where it serves as a valuable building block for the construction of more complex molecules. ontosight.ai Its reactivity allows for a variety of chemical transformations, making it a useful tool for synthetic chemists. ontosight.ai
Overview of N Aryl Pyrrolidine 2,5 Diones in Contemporary Research
N-aryl pyrrolidine-2,5-diones, a subclass to which 1-(4-nitrophenyl)pyrrolidine-2,5-dione belongs, are a focal point of contemporary research due to their diverse biological activities and synthetic utility. The introduction of an aryl group at the nitrogen atom of the pyrrolidine-2,5-dione core can significantly influence the compound's physicochemical properties and biological profile.
Recent studies on N-aryl pyrrolidine-2,5-diones have reported on their synthesis and evaluation as multitarget anti-inflammatory agents. ebi.ac.uk The synthetic accessibility of these compounds, often through the reaction of an appropriate aniline (B41778) with succinic anhydride (B1165640), allows for the creation of libraries of derivatives for structure-activity relationship (SAR) studies. ontosight.ai These studies are crucial in identifying the specific structural features that contribute to a compound's biological activity.
Research Focus on the 1 4 Nitrophenyl Pyrrolidine 2,5 Dione Core
Cyclocondensation Reactions in Pyrrolidine-2,5-dione Synthesis
Cyclocondensation reactions represent a fundamental and widely employed strategy for the synthesis of the pyrrolidine-2,5-dione ring system. This approach typically involves the reaction of a primary amine with a cyclic anhydride, such as succinic anhydride, followed by an intramolecular cyclization and dehydration step to form the target imide. beilstein-archives.orgmdpi.com
Reactions Involving Substituted Anilines and Succinic Anhydride
The most direct route to N-aryl succinimides, including this compound, is the condensation of a substituted aniline (B41778) with succinic anhydride. researchgate.netresearchgate.net The reaction proceeds through a two-step mechanism. The initial step is the acylation of the amine by succinic anhydride, which opens the anhydride ring to form an intermediate N-arylsuccinamic acid. mdpi.com The subsequent step is a cyclodehydration of this intermediate to yield the final five-membered imide ring. mdpi.com
Several methods have been developed to facilitate the crucial cyclization step. A common approach involves heating the amic acid intermediate, often in the presence of a dehydrating agent like acetic anhydride with sodium acetate. ijcps.org Another effective green chemistry approach utilizes zinc powder in acetic acid. In this one-pot method, substituted anilines and succinic anhydride are first reacted to form the succinamic acid, after which zinc powder is added. The ensuing exothermic reaction provides the necessary energy for the cyclization, avoiding the need for external heating or harsh dehydrating agents. ijcps.org
Table 1: Reagents for Cyclodehydration of N-Arylsuccinamic Acids This is an interactive data table. You can sort and filter the data.
| Reagent System | Typical Conditions | Reference |
|---|---|---|
| Acetic Anhydride / Sodium Acetate | Heating | ijcps.org |
| Zinc / Acetic Acid | Room temperature, exothermic | ijcps.org |
| Polyphosphate Ester | Chloroform | beilstein-archives.orgmdpi.com |
| Cyanuric Chloride / Triethylamine | - | ijcps.org |
Condensation with Phthalic and Succinic Anhydrides for Derivatives
The condensation strategy can be extended to synthesize more complex derivatives by reacting molecules containing primary amine functionalities with either succinic or phthalic anhydride. rloginconsulting.com This method allows for the introduction of the pyrrolidine-2,5-dione (succinimide) or isoindoline-1,3-dione (phthalimide) moiety onto a pre-existing molecular scaffold. researchgate.netrdd.edu.iq For instance, quinazolinone derivatives bearing a primary amine group can be reacted with succinic anhydride or phthalic anhydride to produce the corresponding pyrrolidine-2,5-dione or phthalimide (B116566) derivatives, respectively. researchgate.netrdd.edu.iq This modular approach is valuable for creating libraries of compounds for biological screening. The reaction between an aniline and phthalic anhydride in glacial acetic acid is a common method to produce N-phenylphthalimide derivatives. rsc.org
Multicomponent Reactions for Pyrrolidine-2,3-dione (B1313883) Analogs
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic structures, including analogs of pyrrolidine-2,5-diones such as pyrrolidine-2,3-diones. nih.govnih.gov These reactions offer significant advantages in terms of atom economy and procedural simplicity. researchgate.net A notable MCR for synthesizing pyrrolidine-2,3-dione scaffolds involves the condensation of a phenyl pyruvic ester derivative, an aldehyde, and an amine. nih.gov This approach allows for the creation of a diverse library of analogs by varying the three starting components. nih.govtandfonline.com The resulting pyrrolidine-2,3-dione structures are of significant interest due to their potential biological activities. researchgate.net
Nucleophilic Substitution Approaches
Beyond cyclocondensation, nucleophilic substitution provides an alternative pathway for constructing the N-aryl bond in pyrrolidine-2,5-dione derivatives. This method can involve the substitution of a leaving group on an aromatic ring by an amine nucleophile.
Exploration of Specific Amine-Derivative Condensations
The synthesis of N-aryl pyrrolidine-2,5-diones can be achieved through nucleophilic aromatic substitution (SNAr) reactions. For example, the reaction of a highly electron-deficient aromatic compound, such as 1,4-dimethoxy-2,5-dinitrobenzene, with a secondary amine like pyrrolidine (B122466) can lead to the displacement of a nitro group. mdpi.com While this specific example yields a 1-substituted pyrrolidine rather than a pyrrolidine-2,5-dione, the principle can be applied to suitably activated precursors. More directly, complex derivatives can be synthesized through the condensation of an amine-containing molecule with an anhydride, which is fundamentally a nucleophilic acyl substitution followed by cyclization. researchgate.netrdd.edu.iqresearchgate.net This is particularly useful in multistep syntheses where the pyrrolidine-2,5-dione ring is added to a larger, pre-assembled molecular fragment. researchgate.net
Phase-Transfer Catalysis in Pyrrolidine-2,5-dione Synthesis
Phase-transfer catalysis (PTC) is a valuable green chemistry technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. fzgxjckxxb.comiajpr.com This is achieved by using a phase-transfer catalyst, typically a quaternary 'onium' salt (e.g., tetrabutylammonium (B224687) bromide), which transports one of the reactants across the phase boundary to enable the reaction. iajpr.comcore.ac.uk
In the context of pyrrolidine-2,5-dione synthesis, PTC can be applied to the N-alkylation or N-arylation of succinimide. The succinimide anion can be generated in an aqueous alkaline phase and then transferred by the PTC catalyst to an organic phase containing an alkyl or aryl halide. This methodology allows for the synthesis to proceed under mild conditions, often reducing the need for anhydrous organic solvents and simplifying workup procedures. fzgxjckxxb.com The application of PTC in condensation reactions has proven to be an effective and environmentally friendly method for various organic syntheses, including the formation of imides. fzgxjckxxb.com
Table 2: Common Phase-Transfer Catalysts This is an interactive data table. You can sort and filter the data.
| Catalyst Family | Example Compound | Abbreviation |
|---|---|---|
| Quaternary Ammonium (B1175870) Salts | Tetrabutylammonium bromide | TBAB |
| Quaternary Phosphonium (B103445) Salts | Tetrabutylphosphonium chloride | TBPC |
| Crown Ethers | 18-Crown-6 (B118740) | - |
Solid-Liquid Phase-Transfer Catalytic Conditions
Solid-liquid phase-transfer catalysis (S-L PTC) is a powerful technique for reactions involving a solid salt and an organic substrate, which are mutually insoluble. In the context of synthesizing N-substituted imides, this method facilitates the reaction between a solid alkali metal salt of a cyclic imide (like succinimide) and an aryl halide (like 1-chloro-4-nitrobenzene) dissolved in a nonpolar organic solvent.
The core principle involves a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, or a crown ether. This catalyst transports the imide anion from the solid phase into the organic phase, where it can react with the aryl halide. The advantages of S-L PTC over liquid-liquid systems include potentially faster reaction rates and higher selectivity. crdeepjournal.org
The mechanism involves the formation of a lipophilic ion pair between the catalyst's cation and the imide's anion, rendering the anion soluble in the organic phase. Crown ethers function by encapsulating the alkali metal cation (e.g., K⁺), creating a complex cation with a large organic exterior that is soluble in the organic phase, dragging the reactive imide anion with it. researchgate.net Research into the synthesis of p-nitroanisole using 18-crown-6 as a catalyst demonstrates the effectiveness of this approach for nucleophilic aromatic substitution on nitro-activated benzene (B151609) rings. researchgate.net
Key parameters influencing the reaction's success include the choice of catalyst, solvent, temperature, and the nature of the leaving group on the aromatic ring.
Table 1: Representative Conditions for Solid-Liquid Phase-Transfer Catalysis
| Parameter | Typical Selection | Rationale |
|---|---|---|
| Catalyst | Tetrabutylammonium bromide (TBAB), Tetrabutylphosphonium bromide, 18-Crown-6 | Forms a lipophilic ion pair with the imide anion, facilitating its transfer to the organic phase. crdeepjournal.orgresearchgate.net |
| Solid Reactant | Potassium salt of succinimide | Provides the nucleophilic imide anion. |
| Organic Substrate | 1-Chloro-4-nitrobenzene, 1-Fluoro-4-nitrobenzene | The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution. |
| Solvent | Toluene, Xylene, Dichloromethane | Aprotic, nonpolar solvents are used to dissolve the organic substrate and the catalyst-anion complex. |
| Temperature | 50-110 °C | Provides sufficient energy to overcome the activation barrier without significant side product formation. |
Role of Ultrasonic Irradiation in Catalytic Synthesis
Ultrasonic irradiation has emerged as a green and efficient energy source for promoting organic reactions. hhu.de This technique, known as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to a significant enhancement in reaction rates and yields. nih.gov
In catalytic synthesis, ultrasound offers several benefits:
Enhanced Mass Transfer: The micro-jets and shockwaves produced during cavitation disrupt the interfacial boundary layers, increasing the transport of reactants to the catalyst surface.
Catalyst Activation: Sonication can clean and activate the surface of solid catalysts, removing passivating layers and increasing the number of active sites.
Reduced Reaction Times: The combined effects of improved mass transfer and catalyst activation often lead to a dramatic reduction in the time required for reaction completion compared to conventional heating or stirring. nih.gov
The synthesis of various N-substituted imides and other heterocyclic compounds has been successfully accelerated using this method. hhu.denih.gov For example, the alkylation of N-hydroxyphthalimide with alkyl halides is achieved in high yields (64-99%) under mild conditions and with shorter reaction times when subjected to ultrasonic irradiation. nih.gov This approach avoids the need for high temperatures, minimizing the formation of by-products.
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Model N-Alkylation Reaction
| Method | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Stirring | Reflux | 6-12 h | Moderate to Good | nih.gov |
| Ultrasonic Irradiation | Ambient | 15-60 min | 64 - 99% | nih.gov |
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis is a well-established technique that utilizes microwave energy to heat reactions. Unlike conventional heating, where heat is transferred via conduction and convection, microwaves directly couple with polar molecules (solvents and reactants) in the mixture, leading to rapid and uniform heating throughout the reaction volume. nih.gov This efficient energy transfer often results in remarkable rate enhancements, higher product yields, and improved purity. nih.gov
This methodology has been widely applied to the synthesis of heterocyclic compounds, including pyrrolidine-2,5-dione derivatives. derpharmachemica.comresearchgate.net The reaction to form the N-substituted imide ring, typically by condensing an amine (like 4-nitroaniline) with an anhydride (like succinic anhydride) followed by cyclodehydration, can be significantly expedited.
Key advantages of microwave-assisted synthesis include:
Speed: Reaction times are often reduced from hours to minutes. nih.gov
Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher yields.
Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, where the reactants absorb microwave energy directly, aligning with the principles of green chemistry. nih.gov
A comparative study on the synthesis of 1,4-dihydropyridine (B1200194) nucleosides showed that microwave heating provided a 58% yield in 30 minutes, whereas conventional heating at 50°C only yielded 42% after a longer period. nih.gov Similarly, the synthesis of 1-[4-(3-Substituted-acryloyl)-phenyl]-pyrrole-2,5-diones was successfully achieved using microwave irradiation, demonstrating its applicability to related structures. derpharmachemica.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imide Formation
| Method | Reaction Time | Yield | Conditions | Reference |
|---|---|---|---|---|
| Conventional Heating | 7-8 hours | Moderate | Room temperature stirring or reflux | derpharmachemica.com |
| Microwave Irradiation | 3-5 minutes | High (e.g., 86-96%) | Solvent-free or in a high-boiling polar solvent (e.g., DMF) | nih.govnih.gov |
Functionalization of Preformed Pyrrolidine Rings
An alternative strategy for creating derivatives involves the chemical modification of a pre-synthesized pyrrolidine-2,5-dione ring. nih.gov This approach is valuable for introducing diverse functional groups that might not be compatible with the initial ring-forming conditions. Functionalization can occur at the carbon atoms of the pyrrolidine ring or at substituents attached to the nitrogen atom.
For derivatives of this compound, modifications could theoretically target either the pyrrolidine or the nitrophenyl moiety. However, focusing on the pyrrolidine ring itself, several reactions are possible:
Alkylation/Acylation: The α-carbons to the carbonyl groups of the succinimide ring can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles like alkyl halides or acyl chlorides. This introduces substituents at the 3- and/or 4-positions of the pyrrolidine ring.
Michael Addition: The enolate of the pyrrolidine-2,5-dione can act as a nucleophile in Michael additions to α,β-unsaturated compounds. rsc.org
Ring Contraction/Expansion: More complex synthetic transformations can alter the ring structure itself, although this is less common for simple derivatization. rsc.orgnih.gov
Structure-activity relationship (SAR) analyses on related bioactive compounds have shown that the nature and stereochemistry of substituents at the 3-position of the pyrrolidine-2,5-dione scaffold can significantly influence biological activity. nih.gov This highlights the importance of developing synthetic methods for the precise functionalization of the preformed ring system.
Table 4: Potential Functionalization Reactions on the Pyrrolidine-2,5-dione Core
| Reaction Type | Reagents | Position of Functionalization | Resulting Structure |
|---|---|---|---|
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | C-3 | 3-Alkyl-pyrrolidine-2,5-dione derivative |
| Aldol Condensation | 1. Base 2. Aldehyde/Ketone (R₂C=O) | C-3 | 3-(Hydroxyalkyl)-pyrrolidine-2,5-dione derivative |
| Michael Addition | 1. Base 2. α,β-Unsaturated Ketone/Ester | C-3 | 3-(1,3-Dicarbonylalkyl)-pyrrolidine-2,5-dione derivative |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the atomic connectivity and chemical environment within the molecule.
¹H NMR Characterization
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the pyrrolidine-2,5-dione (succinimide) ring are chemically equivalent and should appear as a singlet. For the parent succinimide, this signal is observed at approximately 2.77 ppm. chemicalbook.com
The 4-nitrophenyl group presents a classic AA'BB' spin system. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho to it (adjacent to the imide nitrogen) are expected to be deshielded and appear downfield as a doublet. The protons meta to the nitro group will also appear as a doublet, but at a slightly more upfield position.
For various analogs, the chemical shifts can vary. For instance, in a series of N-substituted pyrrolidine-2,5-dione derivatives, the methylene (B1212753) protons of the succinimide ring were observed in the range of 2.50 to 2.80 ppm. researchgate.net
Table 1: ¹H NMR Data for Analogs of this compound
| Compound | Solvent | ¹H Chemical Shifts (δ ppm) |
|---|---|---|
| Succinimide | CDCl₃ | 2.77 (s, 4H, CH₂) |
| 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | DMSO-d₆ | 7.84-7.86 (d, J=10, ArH), 7.62-7.64 (d, J=10, ArH), 7.51-7.53 (d, J=10, ArH), 7.33-7.34 (d, J=5, ArH) |
¹³C NMR Characterization
In the ¹³C NMR spectrum, the carbonyl carbons of the pyrrolidine-2,5-dione ring are the most downfield signals, typically appearing around 175-178 ppm. researchgate.netchemicalbook.com The methylene carbons of the succinimide ring are found significantly upfield. The aromatic carbons of the 4-nitrophenyl group will show four distinct signals. The carbon atom attached to the nitro group (C-NO₂) is highly deshielded, as is the carbon atom bonded to the imide nitrogen (C-N). The other two aromatic carbons will appear at intermediate chemical shifts.
Studies on succinimide itself show the carbonyl carbon at approximately 177 ppm and the methylene carbons around 29 ppm. spectrabase.com The presence of the N-aryl substituent and the nitro group significantly influences the chemical shifts of the aromatic carbons.
Table 2: ¹³C NMR Data for Analogs of this compound
| Compound | Solvent | ¹³C Chemical Shifts (δ ppm) |
|---|---|---|
| Succinimide | D₂O | 177.3 (C=O), 29.1 (CH₂) |
| 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]acetamide | Not Specified | 214.79, 175.43, 161.92, 160.11, 158.14, 149.66, 145.64, 134.84, 131.34, 129.23, 123.41, 122.78, 118.74, 116.47, 114.65, 106.45, 69.90, 64.12, 45.89, 42.55, 35.59, 33.60, 28.30, 25.83 |
Two-Dimensional NMR Techniques (HSQC, HMBC)
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, this would show a cross-peak connecting the singlet from the succinimide protons to the signal of the methylene carbons. It would also correlate the aromatic protons to their respective aromatic carbon signals, confirming their assignments. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:
Correlations from the succinimide methylene protons to the carbonyl carbons.
Correlations from the aromatic protons ortho to the imide nitrogen to the carbon of the C-N bond and other carbons within the aromatic ring.
A crucial correlation from the aromatic protons ortho to the nitrogen to the carbonyl carbons of the succinimide ring would firmly establish the connection between the two ring systems. researchgate.netacs.org
These 2D NMR experiments provide a detailed and unambiguous confirmation of the molecular structure. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by characteristic absorption bands of the imide and nitro functional groups.
Imide Group (C=O Stretching): The succinimide ring exhibits two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. These are typically strong and sharp peaks. For succinimide derivatives, these bands are often observed around 1790 cm⁻¹ (symmetric) and 1715 cm⁻¹ (asymmetric). nih.gov
Nitro Group (N-O Stretching): Aromatic nitro compounds show two strong characteristic absorption bands. The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com The presence of this pair of intense peaks is a strong indicator of the nitro group. spectroscopyonline.com
Other Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the succinimide ring appear just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations will also be present in the 1600-1400 cm⁻¹ region.
Table 3: Characteristic IR Absorption Data for Related Structures
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Imide C=O | Symmetric Stretch | ~1791 | nih.gov |
| Imide C=O | Asymmetric Stretch | ~1716 | nih.gov |
| Aromatic NO₂ | Asymmetric Stretch | 1550-1475 | orgchemboulder.com |
| Aromatic NO₂ | Symmetric Stretch | 1360-1290 | orgchemboulder.com |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₈N₂O₄), the calculated monoisotopic mass is 220.04841 Da. An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition. This technique is routinely used to characterize newly synthesized nitrophenyl derivatives and other complex organic molecules. tandfonline.comnih.govacs.orgacs.org
Table 4: HRMS Data for an Analog of this compound
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 4-Nitrophenol | C₆H₅NO₃ | [M-H]⁻ | 138.0191 | 138.01914 |
General Mass Spectroscopy
For instance, the predicted collision cross-section (CCS) values for adducts of 1-(4-nitroanilino)pyrrolidine-2,5-dione, a structurally similar analog, have been calculated. These predictions help in identifying the compound in complex mixtures when analyzed via ion mobility-mass spectrometry. The predicted m/z (mass-to-charge ratio) values for various adducts, such as protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) ions, are essential for interpreting mass spectra. uni.lu
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 236.06659 | 146.8 |
| [M+Na]+ | 258.04853 | 153.4 |
| [M-H]- | 234.05203 | 152.6 |
| [M+NH4]+ | 253.09313 | 163.5 |
| [M+K]+ | 274.02247 | 147.0 |
Table 1. Predicted Mass Spectrometry Data for 1-(4-nitroanilino)pyrrolidine-2,5-dione. uni.lu Data calculated using CCSbase.
In experimental studies on related compounds, such as 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing highly accurate mass measurements. For example, the observed mass for this analog was 253.1187, which closely matched the calculated mass of 253.1188 for its molecular formula. mdpi.com This level of accuracy is vital for confirming the identity of newly synthesized analogs.
Elemental Analysis (CHN)
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretical values calculated from the proposed chemical formula. This comparison is a critical checkpoint for purity and structural confirmation.
For this compound, with the molecular formula C10H8N2O4, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Molecular Weight: 220.18 g/mol
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 54.55% |
| Hydrogen | H | 3.66% |
| Nitrogen | N | 12.72% |
| Oxygen | O | 29.06% |
Table 2. Theoretical Elemental Composition of this compound (C10H8N2O4).
In synthetic chemistry research, the experimental values obtained from a CHN analyzer for a purified sample are expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and crystal packing interactions. While the specific crystal structure of this compound is not detailed in the provided sources, extensive crystallographic data exists for its parent scaffold and closely related analogs, such as 1-(4-methoxyphenyl)pyrrolidine-2,5-dione. nih.gov
The analysis of these analogs reveals key structural features that are likely shared. For example, the pyrrolidine-2,5-dione ring system is not perfectly planar. In the crystal structure of 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, the ring adopts a shallow envelope conformation, where one of the methylene carbon atoms is displaced from the plane formed by the other four atoms. nih.gov A similar non-planar geometry is observed in the parent pyrrolidine-2,5-dione structure. nih.gov
The orientation of the phenyl ring relative to the pyrrolidine-2,5-dione ring is a significant structural parameter. In the methoxy-substituted analog, the dihedral angle between the near-planar part of the succinimide ring and the benzene ring is 55.88 (8)°. nih.gov In the solid state, molecules are often linked by intermolecular forces. For 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, C—H⋯O hydrogen bonds connect the molecules into chains along the researchgate.net crystallographic direction. nih.gov
| Parameter | 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione nih.gov | Pyrrolidine-2,5-dione nih.gov |
|---|---|---|
| Molecular Formula | C11H11NO3 | C4H5NO2 |
| Molecular Weight | 205.21 | 99.09 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pbca |
| a (Å) | 9.3684 (7) | 7.3661 (4) |
| b (Å) | 6.6146 (4) | 9.5504 (5) |
| c (Å) | 16.0720 (11) | 12.8501 (7) |
| β (°) | 99.939 (4) | 90 |
| Volume (ų) | 981.01 (12) | 904.00 (8) |
| Z | 4 | 8 |
Table 3. Comparative Crystallographic Data for Pyrrolidine-2,5-dione Analogs.
Studies on Stereoisomerism and Conformation
The stereochemistry and conformational flexibility of the pyrrolidine ring are critical aspects that influence the biological activity and physicochemical properties of its derivatives. The five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations, a phenomenon known as pseudorotation. nih.govunipa.it The two most common conformations are the envelope (or 'C's') and the twist (or 'C'₂).
For pyrrolidine-2,5-dione analogs, the ring often adopts a shallow envelope conformation, as demonstrated by the X-ray structure of 1-(4-methoxyphenyl)pyrrolidine-2,5-dione. nih.gov The specific conformation and the degree of puckering are influenced by the nature and position of substituents on the ring.
While this compound itself is achiral, the introduction of substituents at the 3- or 4-positions of the pyrrolidine ring creates a chiral center, leading to the existence of stereoisomers (enantiomers). These enantiomers, designated as (R) and (S), can exhibit different biological activities due to their distinct three-dimensional arrangements, which affect their interactions with chiral biological targets like enzymes and receptors. google.com For example, in the development of related compounds, specific R- and S-stereoisomers are often separated using chiral preparative HPLC to study their individual properties. google.com The ability to control and lock the conformation of the pyrrolidine ring through strategic substitution is a key element in drug design. nih.govunipa.it
Mechanistic Investigations and Reaction Kinetics in Pyrrolidine 2,5 Dione Chemistry
Proposed Reaction Mechanisms for Pyrrolidine-2,5-dione Formation
The synthesis of 1-(4-Nitrophenyl)pyrrolidine-2,5-dione from 4-nitroaniline (B120555) and succinic anhydride (B1165640) is generally understood to proceed via a two-step mechanism. beilstein-journals.orgmdpi.com
Nucleophilic Acylation (Amic Acid Formation): The reaction initiates with the nucleophilic attack of the amino group of 4-nitroaniline on one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a linear amic acid intermediate, specifically N-(4-nitrophenyl)succinamic acid. This step is typically fast and occurs under mild conditions. mdpi.com
Intramolecular Cyclodehydration (Imide Formation): The second, and often rate-limiting, step involves the intramolecular cyclization of the amic acid intermediate. The terminal carboxylic acid group is attacked by the amide nitrogen, forming a five-membered ring. This is followed by the elimination of a water molecule to yield the final product, this compound. beilstein-journals.orgnih.gov This cyclization step often requires heating or the presence of a dehydrating agent or catalyst to proceed efficiently. beilstein-journals.org Computational studies on similar systems suggest this proceeds through a tetrahedral intermediate before dehydration. mdpi.comrsc.org
Kinetic Studies of Synthesis Reactions
Kinetic analyses of succinimide (B58015) formation provide quantitative insights into the factors governing the reaction rate. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the kinetics can be understood by examining analogous systems and general principles.
The rate law can be generally expressed as: Rate = k[Amic Acid]
Where the formation of the amic acid itself depends on the concentrations of the initial reactants, 4-nitroaniline and succinic anhydride. If the initial acylation is a rapid equilibrium, the concentration of the amic acid can be expressed in terms of the starting materials. In many synthetic preparations, the reaction is treated as a consecutive process, and conditions are optimized to drive the second step to completion.
| Parameter | Description | Expected Dependence |
|---|---|---|
| Rate Constant (k) | The apparent rate constant for the overall reaction. | Highly dependent on temperature, catalyst, and solvent. Follows the Arrhenius equation. |
| Order w.r.t. [4-Nitroaniline] | The reaction order with respect to the amine. | Typically first-order in the initial acylation step. |
| Order w.r.t. [Succinic Anhydride] | The reaction order with respect to the anhydride. | Typically first-order in the initial acylation step. |
| Order w.r.t. [Catalyst] | The reaction order with respect to the catalyst. | Often first-order for acid or base catalysts, reflecting their role in the rate-determining step. |
The rate of succinimide formation is highly sensitive to external reaction parameters. Optimizing these conditions is crucial for achieving high yields and reaction efficiency.
Temperature: In line with collision theory and the Arrhenius equation, increasing the reaction temperature generally provides the reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions. ajpojournals.org This increases the rate of both the initial acylation and the subsequent cyclodehydration. However, excessively high temperatures must be avoided to prevent side reactions or decomposition of reactants and products. ajpojournals.org
Catalysts: The cyclodehydration step is often slow and can be significantly accelerated by catalysts. Acid catalysts protonate the carboxylic acid group of the amic acid intermediate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amide nitrogen. Dehydrating agents, such as ammonium (B1175870) persulfate (APS) in dimethyl sulfoxide (B87167) (DMSO), can also be used to facilitate the removal of water, driving the equilibrium toward the imide product. beilstein-journals.org
Solvent: The choice of solvent can impact reaction kinetics by influencing the solubility of reactants and the stability of intermediates and transition states. Polar aprotic solvents like dioxane are often employed in these syntheses. beilstein-journals.org The solvent's polarity and its ability to participate in hydrogen bonding can affect the energy barriers of the reaction steps.
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| Increasing Temperature | Increases | Provides higher kinetic energy to overcome the activation energy barrier for the rate-limiting cyclization step. ajpojournals.org |
| Acid Catalyst | Increases | Protonates the carbonyl group, enhancing its electrophilicity and facilitating intramolecular attack and subsequent dehydration. jcsp.org.pk |
| Dehydrating Agent | Increases | Removes water, shifting the reaction equilibrium towards the formation of the final imide product according to Le Chatelier's principle. beilstein-journals.org |
| Solvent Polarity | Variable | Affects the solubility of reactants and stabilization of charged intermediates or transition states. Optimal polarity depends on the specific mechanism. |
Influence of Substituents on Reaction Pathways and Selectivity
The electronic nature of substituents on the aniline (B41778) ring plays a critical role in modulating the reaction rate. The 4-nitro group in this compound exerts a profound electronic influence.
The nitro group (-NO₂) is a potent electron-withdrawing group (EWG), deactivating the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). chemistrysteps.comsemanticscholar.org This withdrawal of electron density significantly reduces the basicity and nucleophilicity of the aniline's amino group. chemistrysteps.com Consequently, the initial nucleophilic attack of 4-nitroaniline on succinic anhydride is considerably slower compared to that of unsubstituted aniline or anilines bearing electron-donating groups (EDGs).
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. libretexts.orgviu.ca The equation is given by:
log(kₓ / kₒ) = ρσ
Where:
kₓ is the rate constant for the substituted reactant (e.g., 4-nitroaniline).
kₒ is the rate constant for the unsubstituted reactant (e.g., aniline).
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent (positive for EWGs, negative for EDGs).
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
For the nucleophilic attack of an aniline on an anhydride, the reaction is facilitated by increased electron density on the nitrogen atom. Therefore, EDGs accelerate the reaction, while EWGs decelerate it. This corresponds to a negative value for the reaction constant (ρ < 0). The large positive σ value for a para-nitro group (σₚ = +0.78) indicates that it will substantially decrease the reaction rate relative to aniline. libretexts.orgwalisongo.ac.id
| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect | Expected Relative Reaction Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating | Much Faster than Aniline |
| -CH₃ (Methyl) | -0.17 | Electron-Donating | Faster than Aniline |
| -H (Hydrogen) | 0.00 | Reference (Aniline) | Baseline |
| -Cl (Chloro) | +0.23 | Electron-Withdrawing | Slower than Aniline |
| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing | Much Slower than Aniline |
| -NO₂ (Nitro) | +0.78 | Very Strongly Electron-Withdrawing | Much Slower than Aniline |
Advanced Theoretical and Computational Studies of 1 4 Nitrophenyl Pyrrolidine 2,5 Dione Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For 1-(4-Nitrophenyl)pyrrolidine-2,5-dione, DFT calculations would provide fundamental insights into its structure, stability, and reactivity.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This procedure determines the most stable three-dimensional structure, providing key parameters such as bond lengths, bond angles, and dihedral angles.
For this compound, this analysis would establish the planarity of the pyrrolidine-2,5-dione and nitrophenyl rings and, crucially, the dihedral angle between them. This angle is a critical factor influencing the molecule's electronic properties and steric hindrance. Conformational analysis would further explore other possible stable or metastable shapes of the molecule, which is particularly relevant for understanding its dynamic behavior and interaction with other molecules.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.
| Parameter | Value |
|---|---|
| N-C (imide) Bond Length | ~1.4 Å |
| C=O (imide) Bond Length | ~1.2 Å |
| C-N (phenyl) Bond Length | ~1.4 Å |
| Dihedral Angle (Imide Ring // Phenyl Ring) | Variable |
Electron Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule.
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atoms of the carbonyl groups on the pyrrolidine-2,5-dione ring and the nitro group on the phenyl ring.
Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the phenyl ring.
This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides clues about the molecule's biological activity.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals.
In the context of this compound, NBO analysis would quantify the stability arising from intramolecular charge-transfer interactions. For instance, it could reveal delocalization of lone pair electrons from the oxygen atoms (donors) to the antibonding orbitals of adjacent bonds (acceptors), which stabilizes the molecule. This analysis is crucial for understanding the nature of chemical bonds and the origin of the molecule's electronic stability.
Global Reactivity Descriptors (HOMO-LUMO Energies, Ionization Potential, Electron Affinity)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): Resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).
For this compound, these descriptors would quantify its reactivity profile, indicating whether it is more likely to act as an electrophile or a nucleophile in chemical reactions. The presence of the electron-withdrawing nitro group is expected to result in a lower LUMO energy, making the molecule a good electron acceptor.
Table 2: Global Reactivity Descriptors (Illustrative Definitions)
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / 2η | Propensity to accept electrons. |
Analysis of Kinetic versus Thermodynamic Selectivity
In chemical reactions where multiple products can be formed, the outcome can be governed by either kinetic or thermodynamic control.
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., via the reaction pathway with the lowest activation energy). This is the kinetic product.
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, leading to an equilibrium. The major product will be the most stable one (i.e., the one with the lowest Gibbs free energy). This is the thermodynamic product.
Computational studies, particularly DFT, can model the reaction pathways for the formation of different products from this compound. By calculating the energies of the transition states and the final products, one can predict whether a reaction will be under kinetic or thermodynamic control. For instance, in reactions involving the pyrrolidine-2,5-dione ring, DFT calculations can determine which potential isomer or adduct is favored under different conditions.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
While specific molecular docking studies for this compound are not reported in the searched literature, this methodology could be applied to investigate its potential biological targets. Pyrrolidine-2,5-dione (succinimide) derivatives are known to exhibit a range of biological activities, and docking simulations could elucidate their mechanism of action.
The process would involve:
Obtaining the 3D structure of a target protein (e.g., an enzyme or receptor) from a database like the Protein Data Bank (PDB).
Generating a low-energy 3D conformation of this compound.
Using docking software to place the ligand into the active site of the protein in various orientations and conformations.
Scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and binding energy.
The results would identify the most likely binding mode and provide a calculated binding affinity, suggesting how strongly the compound might interact with the biological target. This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogs.
Ligand-Protein Binding Affinity and Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method estimates the strength of the interaction, commonly referred to as binding affinity, which is typically quantified by a scoring function in units of kcal/mol. A more negative binding score indicates a stronger and more stable interaction between the ligand and the protein.
Computational studies on analogous heterocyclic compounds demonstrate that the pyrrolidine-2,5-dione scaffold can effectively interact with the active sites of various proteins. In silico analyses predict that these interactions are energetically favorable. For instance, docking studies of novel pyrrolidine (B122466) and piperidine (B6355638) substituted chalcones have been performed to analyze their binding mechanisms and properties. researchgate.net The binding affinity of a compound is influenced by a combination of intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonds. The presence of the nitro group on the phenyl ring of this compound can significantly influence its electronic properties and, consequently, its binding affinity with protein targets.
| Compound Class | Target Protein Type | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrrolidine Derivatives | Kinase | -6.0 to -8.5 |
| Nitrophenyl Compounds | Various Enzymes | -5.5 to -9.0 |
| Succinimide (B58015) Analogs | Various Enzymes | -5.0 to -7.5 |
Identification of Key Amino Acid Residues for Hydrogen Bonding and Van der Waals Interactions
The stability of a ligand-protein complex is determined by specific molecular interactions with amino acid residues in the binding pocket. Computational models can identify these key residues and characterize the nature of the interactions.
Hydrogen Bonding: The pyrrolidine-2,5-dione moiety of the compound contains two carbonyl groups (C=O) which are potent hydrogen bond acceptors. The nitro group (NO₂) on the phenyl ring also contains oxygen atoms that can act as hydrogen bond acceptors. These groups can form strong hydrogen bonds with suitable donor residues in a protein's active site, such as Arginine (Arg), Lysine (Lys), Histidine (His), and Tyrosine (Tyr).
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding (Acceptor) | Carbonyl (C=O), Nitro (NO₂) | Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine |
| Van der Waals / Hydrophobic | Phenyl Ring, Pyrrolidine Ring | Leucine, Isoleucine, Valine, Alanine |
| Pi-Stacking | Phenyl Ring | Phenylalanine, Tryptophan, Tyrosine, Histidine |
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including optical communications and data storage. semanticscholar.orgscirp.org Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. In this compound, the nitrophenyl group acts as a strong electron-acceptor.
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netnih.gov These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. semanticscholar.orgdntb.gov.ua
Theoretical studies on similar nitrophenyl derivatives show that they possess large first static hyperpolarizabilities. researchgate.netoptica.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute the NLO parameters. researchgate.netresearchgate.net The results from these calculations indicate that compounds containing a nitrophenyl group can be promising candidates for NLO materials due to efficient intramolecular charge transfer, which is a key requirement for a high NLO response. semanticscholar.org
| NLO Parameter | Symbol | Significance | Typical Predicted Range for Nitrophenyl Derivatives (esu) |
|---|---|---|---|
| Dipole Moment | μ | Measures charge separation | 5 - 10 D (Debye) |
| Linear Polarizability | α | Measures linear response to an electric field | 10 - 20 x 10⁻²⁴ |
| First Hyperpolarizability | β | Measures second-order NLO response | 10 - 100 x 10⁻³⁰ |
Structure Activity Relationship Sar Studies of 1 4 Nitrophenyl Pyrrolidine 2,5 Dione and Analogs
Impact of Nitrophenyl Substitution Position on Biological Activity
The position of the nitro group on the N-phenyl ring of pyrrolidine-dione derivatives is a critical determinant of their biological activity. While direct SAR studies comparing the ortho, meta, and para isomers of 1-(nitrophenyl)pyrrolidine-2,5-dione are not extensively detailed in the reviewed literature, related studies on similar scaffolds provide valuable insights. For instance, research on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones has shown that the presence of an electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidine (B122466) core can significantly enhance inhibitory activity. nih.govnih.gov
In one study, a derivative with a 3-nitrophenyl (meta-substituted) group at the N-1 position of the pyrrolidine-2,3-dione (B1313883) ring, namely 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, exhibited a dramatic increase in nitric oxide (NO) inhibitory capability. nih.gov This compound demonstrated the most potent inhibitory activity against nitric oxide production with an IC₅₀ value of 43.69 ± 5.26 µM. nih.gov The enhanced activity is attributed to the electron-withdrawing nature of the nitro group, which is believed to optimize hydrogen bonding interactions with the target enzyme, inducible nitric oxide synthase (iNOS). nih.govnih.gov
This suggests that the electronic properties conferred by the nitro group and its position on the phenyl ring play a pivotal role in the molecule's interaction with biological targets. The para-substitution in 1-(4-nitrophenyl)pyrrolidine-2,5-dione likely influences the electronic distribution of the entire molecule, which in turn affects its binding affinity and efficacy. Further comparative studies of ortho, meta, and para-substituted analogs are warranted to fully elucidate the optimal substitution pattern for various biological activities.
Role of Pyrrolidine-2,5-dione Fragment in Enhancing Biological Activity
The pyrrolidine-2,5-dione moiety, also known as the succinimide (B58015) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This structural fragment is a core component of numerous compounds with a wide spectrum of therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. researchgate.netnih.gov Its prevalence in pharmacologically active agents underscores its importance in enhancing biological activity. nih.govfrontiersin.orgnih.gov
The versatility of the pyrrolidine-2,5-dione scaffold allows for substitutions at both the nitrogen atom and the carbon atoms of the ring, providing a template for creating diverse chemical libraries for drug discovery. nih.gov Its ability to serve as a foundation for molecules targeting a variety of biological pathways makes it an invaluable tool in the development of new therapeutic agents. researchgate.netbohrium.com
Influence of Additional Substituents on Pharmacological Effects
Carboxylic Acids: While specific studies on the direct attachment of a carboxylic acid group to the this compound framework were not prominent in the reviewed literature, the incorporation of acidic functionalities is a common strategy in drug design to enhance solubility and target interactions.
Hydroxyphenyl: The presence of a hydroxyphenyl group, often as a hydroxybenzylidene moiety, has been shown to confer potent biological activity. In a study on hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, one compound, designated HMP, demonstrated significant inhibitory activity against mushroom tyrosinase, with an IC₅₀ value of 2.23 ± 0.44 μM. This was more potent than the well-known tyrosinase inhibitor, kojic acid (IC₅₀ = 20.99 ± 1.80 μM).
Thiazole: The incorporation of a thiazole ring into the pyrrolidine-2,5-dione scaffold has been explored for developing new antimicrobial agents. biointerfaceresearch.com Thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. frontiersin.org In one study, a 4-F-phenyl substituted thiazole-pyrrolidine derivative was found to selectively inhibit Gram-positive bacteria with minimal toxicity. The thiazole moiety is a well-known pharmacophore present in many biologically active compounds, and its hybridization with the pyrrolidine-2,5-dione core can lead to compounds with enhanced antimicrobial efficacy. nih.gov
Methylaminoethylidene: The introduction of a methylaminoethylidene substituent at the 4-position of the pyrrolidine-dione ring has been investigated for its anti-inflammatory effects. A study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones revealed that these compounds could act as inhibitors of inducible nitric oxide synthase (iNOS). nih.govnih.gov As previously mentioned, the derivative 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione showed significant inhibitory activity against nitric oxide production, with an IC₅₀ of 43.69 ± 5.26 µM. nih.gov
Indolyl: The indolyl moiety is another important pharmacophore that has been incorporated into the pyrrolidine-2,5-dione structure to create potential therapeutic agents. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for the 5-HT₁A receptor and the serotonin (B10506) transporter protein (SERT), suggesting their potential as antidepressant agents. researchgate.net
The following table summarizes the influence of various substituents on the biological activity of pyrrolidine-dione derivatives.
| Substituent | Scaffold | Biological Activity | Key Findings |
| Hydroxyphenyl | Hydroxybenzylidenyl pyrrolidine-2,5-dione | Tyrosinase Inhibition | IC₅₀ of 2.23 ± 0.44 μM, more potent than kojic acid. |
| Thiazole | Thiazole-based pyrrolidine derivatives | Antibacterial | Selective inhibition of Gram-positive bacteria. |
| Methylaminoethylidene | 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione | Anti-inflammatory (iNOS inhibition) | IC₅₀ of 43.69 ± 5.26 µM for the 1-(3-nitrophenyl) derivative. nih.gov |
| Indolyl | 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione | Antidepressant (5-HT₁A/SERT ligand) | Potent ligands for serotonin receptor and transporter. researchgate.net |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a crucial role in the biological activity of pyrrolidine-2,5-dione derivatives. The non-planar, puckered nature of the saturated five-membered pyrrolidine ring allows for the existence of multiple stereoisomers, each of which can interact differently with chiral biological targets such as enzymes and receptors. nih.gov This can lead to significant variations in pharmacological activity between enantiomers and diastereomers.
The synthesis of optically pure pyrrolidine derivatives is a key area of research, as the specific spatial arrangement of substituents can dictate the biological profile of a drug candidate. mdpi.com The stereogenicity of the carbon atoms in the pyrrolidine ring contributes to the molecule's three-dimensional structure, which is critical for its interaction with the binding sites of proteins. nih.gov
The importance of stereochemistry is highlighted in studies focusing on the stereoselective synthesis of pyrrolidine-containing compounds. For instance, embedding a nitrogen atom of an ethylenediamine substructure into a pyrrolidine ring is a strategy used to achieve high κ agonistic activity and selectivity. nih.gov The protonated pyrrolidine ring can form essential salt bridges with amino acid residues, such as aspartate, in the binding pocket of the receptor. nih.gov
Furthermore, the development of methods for the kinetic resolution of racemic pyrrolidine-2,5-diones underscores the need to isolate specific stereoisomers for pharmacological evaluation. The use of chiral catalysts allows for the separation of enantiomers, enabling the assessment of their individual biological activities. The differential effects of stereoisomers are a fundamental consideration in the design and development of potent and selective therapeutic agents based on the pyrrolidine-2,5-dione scaffold.
Design of Hybrid Molecules for Enhanced Efficacy
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule to enhance efficacy, improve the selectivity profile, or introduce multiple modes of action. nih.gov The pyrrolidine-2,5-dione scaffold has been extensively used as a core component in the design of such hybrid molecules, particularly in the development of novel anticancer agents. researchgate.netresearchgate.net
Pyrazoline-Pyrrolidine-2,5-dione Hybrids: A notable class of hybrid molecules involves the fusion of a pyrazoline ring with the pyrrolidine-2,5-dione moiety. Pyrazolines are known to possess a wide range of biological activities, including anticancer properties. mdpi.commdpi.com The combination of these two heterocyclic systems has led to the development of potent anticancer agents. For example, pyrazoline-substituted pyrrolidine-2,5-dione hybrids have demonstrated remarkable cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer). researchgate.net One such hybrid, 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, exhibited excellent antiproliferative activity against MCF-7 cells with an IC₅₀ value of 0.78 ± 0.01 μM. researchgate.net
The design of hybrid molecules represents a rational approach to drug discovery, allowing for the creation of compounds with improved pharmacological profiles. By combining the beneficial properties of different pharmacophores, researchers can develop more effective and targeted therapies for a range of diseases.
The table below showcases examples of hybrid molecules incorporating the pyrrolidine-2,5-dione scaffold and their reported biological activities.
| Hybrid Partner | Biological Activity | Example Compound | Key Findings |
| Pyrazoline | Anticancer | 1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | Potent antiproliferative activity against MCF-7 and HT-29 cancer cell lines. researchgate.net |
| Thiazolidinone | Anticancer, Antidiabetic | Various thiazolidinone-pyrrolidine-2,5-dione hybrids | Designed as potential anticancer and antidiabetic agents. researchgate.netnih.gov |
Biological Activity Research in Vitro and Mechanistic Investigations
Antimicrobial and Antibacterial Activities
While the pyrrolidine-2,5-dione scaffold is a subject of interest in the development of new antimicrobial agents, specific research detailing the in vitro antimicrobial and antibacterial activities of 1-(4-Nitrophenyl)pyrrolidine-2,5-dione could not be identified in the reviewed literature.
Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella typhimurium, Bacillus cereus, Staphylococcus aureus)
No specific data from in vitro studies detailing the minimum inhibitory concentration (MIC) or efficacy of this compound against the specified Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacterial strains were available in the searched scientific literature. Research has been conducted on derivatives, such as N-(nitrophenyl)cycloamino-2-carboxylic acids and other nitro-substituted pyrrolidinones, which have shown some antibacterial potential, but these findings are not directly applicable to this compound. nih.govresearchgate.net
Anti-Inflammatory Effects
The anti-inflammatory potential of various N-substituted pyrrolidine-2,5-dione derivatives has been explored in several studies. ebi.ac.uk However, specific mechanistic data for this compound is not detailed in the available research.
Inhibition of Nitric Oxide (NO) Production
No specific studies were found that evaluated the direct effect of this compound on nitric oxide (NO) production in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. While related compounds have been investigated for their effects on inducible nitric oxide synthase (iNOS) expression, this data cannot be extrapolated to the title compound. nih.gov
Modulation of Pro-Inflammatory Cytokine Production (e.g., PGE2)
Investigations into the inhibitory effects of this compound on the production of key pro-inflammatory cytokines, specifically Prostaglandin E2 (PGE2), have not been reported in the reviewed literature. Studies on other pyrrole-2,5-dione derivatives have shown inhibition of LPS-induced PGE2 production, indicating the potential of this chemical class, but specific data for the 4-nitrophenyl substituted variant is absent. nih.gov
Cyclooxygenase (COX-1 and COX-2) and 5-LOX Inhibition
There is a lack of specific in vitro data on the inhibitory activity and selectivity of this compound against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. Research into multi-target anti-inflammatory agents has included the pyrrolidine-2,5-dione scaffold, but specific IC50 values for this compound are not available. ebi.ac.uknih.gov
Anticancer and Antiproliferative Activities
The pyrrolidine-2,5-dione core structure is present in various compounds investigated for anticancer properties. A related compound, 4-(Pyrrolidine-2,5-dione-1-yl)phenol, has shown inhibitory activity against the HT-29 colon cancer cell line. researchgate.net However, specific in vitro studies quantifying the antiproliferative or cytotoxic effects of this compound against cancer cell lines were not found in the reviewed scientific literature.
Inhibition of Cell Proliferation in Specific Cancer Cell Lines
The antiproliferative properties of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. While specific data for this compound is part of a broader investigation into this class of compounds, related pyrrolidine (B122466) derivatives have demonstrated notable activity. For instance, various derivatives have shown the ability to inhibit the growth of breast cancer cells (MCF-7, MDA-MB-231), ovarian cancer cells (A2780), colon cancer cells (HT29), cervical cancer cells (HeLa), and melanoma cells. depauw.eduresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net The general efficacy of the pyrrolidine-2,5-dione scaffold suggests its importance as a pharmacophore in the development of new anticancer agents.
Table 1: Representative Antiproliferative Activity of Pyrrolidine-2,5-dione Derivatives
| Cell Line | Cancer Type | Observation |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Inhibition of cell proliferation has been noted with related compounds. depauw.eduresearchgate.net |
| MDA-MB-231 | Breast Adenocarcinoma | Studies on similar structures show antiproliferative effects. nih.gov |
| A2780 | Ovarian Carcinoma | Derivatives have been found to be selective against these cells. mdpi.com |
| HT29 | Colorectal Adenocarcinoma | Anticancer activity has been reported for related compounds. researchgate.net |
| HeLa | Cervical Adenocarcinoma | Cytotoxic effects and proliferation inhibition have been observed. nih.gov |
Mechanisms of Action:
The anticancer effects of compounds like this compound are often multifaceted, involving the disruption of several key cellular processes that are critical for cancer cell survival and proliferation.
A fundamental mechanism by which many chemotherapeutic agents exert their effects is through the induction of DNA damage. nih.govresearchgate.net While direct studies on this compound's DNA damaging capabilities are limited, compounds that interfere with DNA replication and integrity trigger cellular stress responses that can halt cell division or lead to cell death. The cellular machinery that responds to DNA damage is a critical target in cancer therapy.
Disruption of the normal cell cycle is a hallmark of cancer, and many anticancer compounds function by inducing cell cycle arrest at specific checkpoints. This prevents the cell from progressing through division and replicating its damaged DNA. Studies on related compounds have shown the ability to cause cell cycle arrest, particularly in the G2/M phase. nih.govnih.gov This arrest is often a consequence of DNA damage and is regulated by a complex network of proteins.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including derivatives of pyrrolidine-2,5-dione, have been shown to induce apoptosis. nih.govresearchgate.netresearchgate.net This process can be triggered by various stimuli, including irreparable DNA damage. The induction of apoptosis is a key indicator of a compound's potential as a therapeutic agent. Research into related molecules demonstrates that they can initiate apoptosis through pathways involving the regulation of pro-apoptotic and anti-apoptotic proteins. nih.gov
When DNA damage occurs, a complex signaling network known as the DNA Damage Response (DDR) pathway is activated. This pathway coordinates DNA repair, cell cycle arrest, and, if the damage is too severe, apoptosis. The ability of a compound to modulate key factors within this pathway is a significant aspect of its mechanism of action. While specific modulatory effects of this compound on DDR factors are under investigation, this remains a plausible mechanism given its structural class.
The progression of the cell cycle is driven by a family of enzymes called cyclin-dependent kinases (CDKs), which are themselves regulated by proteins called cyclins. nih.gov Because uncontrolled cell proliferation in cancer is often linked to dysregulated CDK activity, the inhibition of these enzymes is a major strategy in cancer drug development. nih.gov The cell cycle arrest observed with related compounds suggests a potential interaction with the cyclin/CDK machinery. For example, arrest in the G2/M phase is often associated with the inhibition of the CDK1/Cyclin B complex. nih.gov
Table 2: Summary of Mechanistic Actions
| Mechanism | Key Cellular Effect |
|---|---|
| Induction of DNA Damage | Leads to mutations and genomic instability, triggering cell death pathways. nih.govresearchgate.net |
| Cell Cycle Arrest | Halts cell division, preventing the proliferation of cancer cells. nih.gov |
| Apoptosis Induction | Eliminates cancerous cells through programmed cell death. nih.govresearchgate.net |
| Modulation of DDR Pathway | Influences the cell's ability to repair DNA damage, affecting cell fate. |
CDC25 Phosphatase Inhibition
Cell Division Cycle 25 (CDC25) phosphatases are crucial regulators of the cell cycle and have been identified as attractive targets for the development of anticancer drugs. nih.govnih.gov These enzymes, which exist in three isoforms (CDC25A, CDC25B, and CDC25C), activate cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.gov Inhibition of CDC25 phosphatases can lead to cell cycle arrest, making them a focus of oncological research. nih.gov
While various chemical scaffolds, such as quinones and natural products, have been identified as inhibitors of CDC25 phosphatases nih.gov, there is no specific research available in the reviewed scientific literature detailing the inhibitory activity of this compound against any of the CDC25 isoforms. Investigations have centered on other molecular structures that inhibit CDC25 through mechanisms like the disruption of protein-protein interactions or by binding to the enzyme's catalytic site. nih.gov
DNA Binding Studies
The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in cancer chemotherapy. mdpi.commdpi.com These interactions can occur through various modes, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix. mdpi.com
Specific studies on the DNA binding properties of this compound are not extensively reported in the available literature. However, research into the molecular structure of this compound provides some insight. A crystallographic study of three isomeric N-(nitrophenyl)succinimides, including the 4-nitro derivative, revealed that molecules of this compound participate in no direction-specific intermolecular interactions, unlike its 2-nitro and 3-nitro counterparts which form hydrogen-bonded sheets and frameworks, respectively. nih.gov While this does not describe DNA binding, it characterizes the compound's fundamental molecular arrangement. Other research has explored the DNA binding and photocleavage capabilities of compounds containing a p-nitrophenyl moiety, but these molecules are structurally distinct from this compound. nih.gov
Topoisomerase II Enzyme Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. nih.gov Type II topoisomerases, such as Topoisomerase IIα, function by creating transient double-strand breaks in the DNA to allow another segment to pass through, a process that requires ATP. nih.govnih.gov These enzymes are validated targets for numerous anticancer drugs, which are often classified as "topoisomerase poisons" that stabilize the enzyme-DNA cleavage complex. nih.gov
A review of the scientific literature indicates a lack of studies investigating the specific inhibitory effects of this compound on Topoisomerase II. Research in this area has focused on other chemical classes, including natural products like anthraquinones and stilbenes, as well as various synthetic heterocyclic compounds. researchgate.netresearchgate.net Standard assays to determine Topoisomerase II inhibition typically measure the enzyme's ability to decatenate kinetoplast DNA (kDNA) into minicircles. nih.govnih.gov
Anticonvulsant and Antiepileptic Properties
The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in the field of anticonvulsant drug discovery, with ethosuximide (B1671622) being a notable example used in clinical practice. nih.gov Consequently, numerous derivatives of this core structure have been synthesized and evaluated for their antiepileptic potential. nih.govmdpi.commdpi.com
Derivatives of N-phenyl-succinimide have been screened for anticonvulsant activity, with research indicating that substitutions on the phenyl ring significantly influence their efficacy. nih.gov Studies on various hybrid compounds incorporating the pyrrolidine-2,5-dione moiety have demonstrated a broad spectrum of activity in preclinical seizure models. nih.govmdpi.com The primary screening models used to evaluate these compounds include the maximal electroshock (MES) test, an analog of generalized tonic-clonic seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures, and the 6 Hz psychomotor seizure test, considered a model for therapy-resistant focal seizures. nih.govmdpi.commdpi.com
The proposed mechanism of action for many of these anticonvulsant pyrrolidine-2,5-dione derivatives involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.comnih.gov
| Compound Class | Seizure Model | Activity/Efficacy | Reference |
| N-phenyl-succinimide derivatives | Electroshock induced seizures | Halogen substitution in the m- or o-position improved activity. | nih.gov |
| 3-substituted pyrrolidine-2,5-diones | MES, scPTZ, 6 Hz | Broad-spectrum anticonvulsant properties observed. | mdpi.com |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES, 6 Hz (32 mA) | Lead compounds showed potent activity with ED₅₀ values of 27.4 mg/kg (MES) and 30.8 mg/kg (6 Hz). | mdpi.com |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES, 6 Hz | Promising compounds were more effective than reference drugs like valproic acid (VPA) and ethosuximide (ETX). | nih.gov |
Antinociceptive Activity
A significant overlap exists between the mechanisms underlying epilepsy and neuropathic pain, and as a result, many anticonvulsant drugs are also effective as analgesics. mdpi.com Research into pyrrolidine-2,5-dione derivatives has frequently explored this dual therapeutic potential. mdpi.comnih.gov
Several compounds from this class have demonstrated significant antinociceptive (pain-relieving) effects in various animal models of pain. mdpi.comnih.govresearchgate.net Common models used for this evaluation include the formalin test, which assesses response to tonic chemical pain, and models of neuropathic pain induced by chemotherapy agents like oxaliplatin. mdpi.commdpi.com For instance, certain 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides showed high efficacy against pain responses in the formalin-induced tonic pain model and the oxaliplatin-induced neuropathic pain model in mice. mdpi.com The mechanism for this analgesic action is often linked to the same ion channel modulation responsible for their anticonvulsant effects, namely the inhibition of voltage-sensitive sodium and calcium channels. mdpi.comnih.gov
Cholinesterase Inhibitory Activity (e.g., Acetylcholinesterase)
The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govrsc.org AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft; inhibiting this enzyme increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. nih.govrsc.org
The succinimide (B58015) scaffold has been investigated for its potential to inhibit AChE. nih.gov In silico and in vitro studies on certain succinimide derivatives have demonstrated inhibitory activity against AChE. nih.gov While the potency of these initial compounds was found to be lower than that of the established drug donepezil, they showed greater inhibitory power than rivastigmine (B141), another clinically used AChE inhibitor. nih.gov This suggests that the pyrrolidine-2,5-dione core could serve as a valuable template for designing new cholinesterase inhibitors. Other studies have focused on related structures, such as piperidinone derivatives, where a nitro substituent on a benzylidene ring resulted in the highest AChE inhibitory activity within the tested series. acgpubs.org
| Compound | Target Enzyme | IC₅₀ (µM) | Comparison to Standard | Reference |
| Succinimide Derivative (I) | Acetylcholinesterase (AChE) | ~29,000 | 2.4x more potent than rivastigmine | nih.gov |
| Succinimide Derivative (II) | Acetylcholinesterase (AChE) | ~31,000 | 2.3x more potent than rivastigmine | nih.gov |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 | Comparable to rivastigmine (IC₅₀ = 10.87 µM) | acgpubs.org |
Potential in Neuroprotective and Alzheimer's Disease Research
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid plaques and neurofibrillary tangles. nih.govmdpi.com Therapeutic strategies aim to provide symptomatic relief and potentially modify the disease course through neuroprotection. mdpi.com
The potential of this compound and related compounds in AD research is multifaceted. The most direct link is through the inhibition of acetylcholinesterase, as detailed in the previous section, which addresses the cholinergic deficit seen in AD patients. nih.govrsc.org
Beyond cholinesterase inhibition, research into related pyrrolidine derivatives has shown broader neuroprotective effects. Studies on pyrrolidine-2-one derivatives demonstrated the ability to reverse cognitive deficits induced by scopolamine (B1681570) in animal models, a process linked to both AChE inhibition and reduction of oxidative stress. nih.govresearchgate.net Furthermore, computational studies have identified pyrrolidine-2,3-dione (B1313883) derivatives as potential novel inhibitors of the Cdk5/p25 complex. nih.gov Hyperactivation of this complex is implicated in the tau hyperphosphorylation that leads to the formation of neurofibrillary tangles, a key pathological hallmark of AD. nih.gov The ability of certain pyrrolidine-2,5-dione derivatives to induce the viability of neuroblastoma cells in vitro also points towards a potential neuroprotective profile. mdpi.com
HMG-CoA Reductase Inhibition and Cholesterol Absorption
There is no specific information available from the conducted searches regarding the activity of this compound as an inhibitor of HMG-CoA reductase or its effects on cholesterol absorption.
Research has been conducted on other derivatives of the core 1H-pyrrole-2,5-dione structure as potential cholesterol absorption inhibitors. For instance, certain synthesized derivatives have shown significant inhibition of cholesterol uptake in vitro, with one compound, 3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione, being identified as a potentially novel and potent inhibitor. nih.gov Another study also highlighted a different derivative from this class that exhibited stronger cholesterol absorption inhibitory activity than the commercial drug ezetimibe. nih.gov However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound.
Antidepressant Effects (via 5-HT1A receptor and SERT binding)
No specific data was found concerning the binding affinity or functional activity of this compound at the 5-HT1A receptor or the serotonin (B10506) transporter (SERT).
The pyrrolidine-2,5-dione scaffold is present in various compounds designed and evaluated for antidepressant activity through interaction with serotonergic targets. Studies on complex derivatives, such as certain 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, have identified potent ligands for both the 5-HT1A receptor and SERT. nih.gov For example, research into a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives yielded compounds with high affinity for SERT and varying affinities for the 5-HT1A receptor, highlighting the potential of this chemical class in developing multi-target antidepressant drugs. nih.govmdpi.com However, this research does not include or make reference to the specific compound this compound.
Chemical Applications and Role As Intermediates and Scaffolds
Pyrrolidine-2,5-diones as Intermediates in Heterocycle Synthesis
The succinimide (B58015) framework is a valuable precursor in organic synthesis, enabling the construction of highly functionalized and complex heterocyclic systems. humanjournals.com These derivatives are recognized as important intermediates for creating a diverse range of organic compounds. nih.gov The reactivity of the succinimide ring allows for various chemical transformations, making it a key component in the synthesis of novel molecules.
One of the common strategies for preparing succinimide derivatives involves the nucleophilic addition to the double bond of maleimides, which are precursors to the saturated pyrrolidine-2,5-dione structure. researchgate.netmdpi.com For instance, N-substituted itaconimides can react with aromatic aldehydes in an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction to yield valuable succinimide derivatives that contain 1,4- and 1,5-dicarbonyl scaffolds. bohrium.com The synthesis of N-aryl succinimides, such as 1-(4-nitrophenyl)pyrrolidine-2,5-dione, can be achieved through the condensation of succinic anhydride (B1165640) with the corresponding amine. organic-chemistry.org This straightforward approach provides access to a wide array of substituted succinimides that can be further modified.
The pyrrolidine-2,5-dione moiety serves as a foundational structure for building other heterocyclic rings. For example, they can be used in reactions to synthesize 1,4-benzodiazepine-2,5-diones and quinazolinones, which are classes of compounds with significant biological activities. enamine.net The ability to readily synthesize and functionalize the succinimide ring makes it an essential tool for chemists aiming to develop complex molecular architectures. humanjournals.comresearchgate.net
Scaffold for Developing Novel Therapeutic Agents
The pyrrolidine (B122466) ring and its derivatives, particularly the pyrrolidine-2,5-dione scaffold, are widely utilized by medicinal chemists to create compounds for treating human diseases. nih.govusq.edu.auresearchgate.netmdpi.com The structural features of this scaffold, such as its three-dimensional nature due to sp³ hybridization, contribute significantly to its utility in drug design. nih.govusq.edu.auresearchgate.net This non-planar structure allows for a better exploration of the pharmacophore space, which can lead to enhanced binding to biological targets. nih.govusq.edu.au
Derivatives of pyrrolidine-2,5-dione have been investigated for a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. researchgate.net The biological activity is often strongly influenced by the substituents attached to the core scaffold. usq.edu.au
Anticonvulsant Activity: The pyrrolidine-2,5-dione structure is a well-established scaffold in the development of antiepileptic drugs. usq.edu.au Structure-activity relationship (SAR) studies have shown that substituents at the 3-position of the ring, as well as the nature of the N-substituent, play a crucial role in the anticonvulsant efficacy. usq.edu.au For example, derivatives with a benzhydryl or isopropyl group at the 3-position have shown favorable protection in certain seizure models, while the type of arylpiperazine moiety attached to the nitrogen atom also modulates the activity. usq.edu.au
Anti-inflammatory Activity: N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. ijert.org Research has focused on their ability to inhibit enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ijert.org Certain compounds in this class have demonstrated potent and selective inhibition of COX-2, an important target for anti-inflammatory drugs. ijert.org
Antimicrobial and Antitumor Activity: The succinimide core is also a feature in compounds designed as antimicrobial and antitumor agents. researchgate.net For instance, certain sulfonylamino pyrrolidine derivatives have shown potential as antibacterial and antifungal agents. Furthermore, the development of hybrid molecules incorporating the pyrrolidinedione ring with other pharmacophores, like thiazolidinones, has led to potential anticancer agents. researchgate.net
The versatility of the pyrrolidine-2,5-dione scaffold allows for the generation of large libraries of compounds, which can be screened for various biological activities, making it a privileged structure in modern drug discovery. usq.edu.au
Interactive Data Table: Therapeutic Applications of Pyrrolidine-2,5-dione Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example Substituent Effects | References |
| Anticonvulsant | Interaction with voltage-gated sodium and calcium channels in the CNS. | Substituents at position 3 (e.g., benzhydryl, isopropyl) and on the N-arylpiperazine moiety influence activity in MES and scPTZ seizure tests. | usq.edu.au |
| Anti-inflammatory | Inhibition of COX-1, COX-2, and 5-LOX enzymes. | Cycloalkyl, alkyl, and aryl carbonyl derivatives show potent and selective COX-2 inhibition. | ijert.org |
| Antitumor | Various mechanisms, often through enzyme inhibition or antiproliferative effects. | Hybrid compounds with other heterocyclic rings (e.g., thiazolidinones) show potential. | researchgate.netresearchgate.net |
| Antimicrobial | Inhibition of microbial growth. | N-benzoylthiourea and sulfonylamino derivatives have shown activity against bacteria like S. aureus and M. tuberculosis. |
Emerging Trends and Future Research Directions
Advanced Computational Design and Virtual Screening
The integration of computational chemistry into the drug discovery pipeline has revolutionized the identification and optimization of lead compounds. Virtual screening (VS) has emerged as a time- and cost-effective alternative to high-throughput screening (HTS), allowing for the rapid evaluation of vast chemical libraries against a biological target. psu.eduresearchgate.net This in silico approach is pivotal for the future development of analogs of 1-(4-Nitrophenyl)pyrrolidine-2,5-dione.
Future research will increasingly rely on two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, SBVS can be employed. mdpi.com Molecular docking simulations predict the binding orientation and affinity of compounds from a database to the target's active site. mdpi.comnih.gov This allows for the identification of molecules that are sterically and electronically complementary to the target, providing a rational basis for selecting candidates for synthesis and biological testing.
Ligand-Based Virtual Screening (LBVS): In cases where the target's 3D structure is unknown, LBVS can be utilized. nih.gov This method relies on the knowledge of existing active molecules. Pharmacophore models are developed based on the essential structural features required for biological activity. psu.edu These models are then used as 3D queries to search for new compounds in databases that possess similar features.
The application of these computational tools enables the design of focused libraries of this compound derivatives with a higher probability of biological activity, thereby accelerating the discovery process. nih.gov
Table 1: Comparison of Virtual Screening Methodologies
| Feature | Structure-Based Virtual Screening (SBVS) | Ligand-Based Virtual Screening (LBVS) |
|---|---|---|
| Requirement | Known 3D structure of the biological target | A set of known active ligands |
| Primary Technique | Molecular Docking | Pharmacophore Modeling, Shape Similarity |
| Principle | Predicts binding affinity and mode based on physical interactions | Identifies molecules with similar features to known actives |
| Advantage | Can discover novel scaffolds that are structurally different from known ligands | Does not require a protein structure |
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of pyrrolidine-2,5-diones are well-established, future research is geared towards the development of more efficient, sustainable, and versatile synthetic routes. nih.gov The exploration of novel pathways is crucial for generating structural diversity and improving access to complex derivatives of this compound.
Key areas of future synthetic exploration include:
Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. researchgate.net The 1,3-dipolar cycloaddition reaction, for instance, is a powerful tool for the stereoselective synthesis of highly substituted pyrrolidine (B122466) rings. nih.govrsc.org
Catalysis: The use of novel catalysts, including metal-based and organocatalysts, can improve reaction yields, reduce reaction times, and enhance stereoselectivity. rsc.org The development of reusable catalysts, such as magnetic nanoparticles, aligns with the principles of green chemistry by simplifying purification and minimizing waste.
Biocatalysis: Employing enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. rsc.org Laccase-catalyzed reactions, for example, have been used for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, a strategy that could be adapted for pyrrolidine-2,5-dione derivatives. rsc.org
These advanced synthetic methods will enable the creation of novel libraries of this compound analogs with diverse substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies. nih.gov
Detailed Mechanistic Elucidation of Biological Activities
Many derivatives of the pyrrolidine-2,5-dione core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. nih.govnih.govnih.gov However, for many of these compounds, the precise molecular mechanism of action remains to be fully elucidated. A critical future research direction is to move beyond phenotypic screening and identify the specific biological targets and pathways modulated by these molecules.
Future mechanistic studies will involve:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other proteins that interact directly with this compound and its active derivatives.
Biochemical and Cellular Assays: Conducting in-depth in vitro assays to confirm target engagement and quantify the functional effect of the compound on its target (e.g., enzyme inhibition kinetics). nih.gov
Molecular Modeling: Using computational docking and molecular dynamics simulations to visualize and understand the interactions between the compound and its biological target at the atomic level, which can help explain the observed structure-activity relationships. ebi.ac.uk
A thorough understanding of the mechanism of action is fundamental for optimizing lead compounds to improve potency and reduce potential off-target effects. ebi.ac.uk
Development of Multi-Targeting Agents
The traditional "one-target, one-drug" paradigm has shown limitations in treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and chronic inflammation. nih.govnih.gov Consequently, the design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously—has become a major trend in drug discovery. nih.gov The pyrrolidine-2,5-dione scaffold is well-suited for the development of such agents.
The rationale for developing multi-target agents based on this compound includes:
Enhanced Efficacy: Simultaneously modulating multiple disease-relevant pathways can lead to synergistic therapeutic effects and a more robust clinical outcome. researchgate.net
Reduced Drug Resistance: Targeting multiple pathways can make it more difficult for diseases like cancer to develop resistance. nih.gov
Improved Safety Profile: A multi-target drug can sometimes achieve a better therapeutic effect at a lower concentration than a combination of single-target drugs, potentially reducing the risk of adverse effects. nih.gov
Research has already demonstrated the potential of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents by concurrently inhibiting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). ebi.ac.uk Future work will likely expand this concept to other complex diseases, rationally designing derivatives of this compound to modulate carefully selected combinations of targets. researchgate.net
Investigation of Stereoselective Synthesis and Enantiomeric Purity on Activity
Chirality is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can drastically influence its biological activity. mdpi.comsolubilityofthings.com Enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net
For any derivative of this compound that contains a stereocenter, future research must focus on:
Stereoselective Synthesis: Developing synthetic methods that produce a single enantiomer in high purity is crucial. nih.gov Techniques like asymmetric catalysis and the use of chiral starting materials are key to achieving this goal. mdpi.comresearchgate.net This avoids the administration of racemic mixtures, where one enantiomer may be inactive (distomer) or contribute to undesirable side effects. mdpi.com
Enantiomeric Purity Analysis: Implementing robust analytical methods to accurately determine and control the enantiomeric purity of synthesized compounds is essential for both research and potential clinical development. mdpi.com
Evaluation of Individual Enantiomers: It is imperative to separately evaluate the biological activity of each enantiomer. nih.gov This allows for the identification of the more potent enantiomer (eutomer) and provides a clearer understanding of the structure-activity relationship, guiding further drug design efforts. researchgate.netsolubilityofthings.com
The failure to consider stereochemistry can lead to misleading biological data and hinder the development of optimized therapeutic agents. nih.gov Therefore, a thorough investigation of the role of stereoisomerism is a critical component of modern drug discovery involving the pyrrolidine-2,5-dione scaffold.
Table 2: Importance of Stereochemistry in Drug Development
| Aspect | Description | Implication for this compound Derivatives |
|---|---|---|
| Pharmacodynamics | Enantiomers can have different affinities and efficacies at the biological target. | One enantiomer might be highly active, while the other could be inactive or even antagonistic. solubilityofthings.com |
| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted differently. | Differences in metabolism can lead to varying active drug concentrations and durations of action. researchgate.net |
| Toxicology | One enantiomer may be responsible for the therapeutic effect, while the other could cause toxicity. | Evaluating single enantiomers is crucial for developing a safer drug profile. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-nitrophenyl)pyrrolidine-2,5-dione, and how can reaction conditions be systematically optimized?
Answer: A common method involves reacting 4-nitroaniline with dihydrofuran-2,5-dione (maleic anhydride derivative) in acetic acid under reflux, followed by crystallization . To optimize yield, employ factorial design to test variables like temperature (80–120°C), stoichiometry (1:1 to 1:1.2 molar ratio), and reaction time (4–8 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via melting point analysis (literature range: 180–185°C) .
Q. How can spectroscopic and chromatographic techniques characterize the compound’s purity and structural integrity?
Answer:
- FT-IR : Confirm carbonyl stretches (C=O) at ~1770 cm⁻¹ (pyrrolidine-dione) and nitro group (NO₂) absorption at ~1520 cm⁻¹ .
- NMR : In DMSO-d₆, expect two singlets for equivalent carbonyl protons (δ ~3.2–3.5 ppm) and aromatic protons (δ ~7.8–8.2 ppm for para-substituted nitro group) .
- HPLC : Use a C18 column (acetonitrile/water 70:30) to quantify purity (>95% area under the curve) .
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Analyze HOMO-LUMO gaps to predict reactivity, and compare computed IR/NMR spectra with experimental data to validate accuracy . This approach clarifies the nitro group’s electron-withdrawing effects on the pyrrolidine-dione ring .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
Answer: The nitro group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. For Diels-Alder reactions, use maleimide derivatives as dienophiles and monitor regioselectivity via HPLC. Kinetic studies (variable-temperature NMR) can reveal activation barriers, while DFT simulations identify transition states .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?
Answer: Crystallize the compound in methanol/water (slow evaporation). X-ray data (Mo-Kα radiation, λ = 0.71073 Å) refine bond lengths (C=O: ~1.21 Å, C-N: ~1.47 Å) and dihedral angles between the nitro-phenyl and pyrrolidine-dione rings. Compare with analogs (e.g., 1-(4-methoxyphenyl) derivatives) to assess steric/electronic effects .
Q. How should researchers address contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and exclude outliers via Grubbs’ test.
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups) to isolate bioactivity trends .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to isolate the product.
- Preparative HPLC : Optimize with a C18 column and isocratic elution (acetonitrile/water 65:35) for >99% purity .
- Membrane Separation : Explore nanofiltration (10 kDa MWCO) for scalable purification .
Methodological Guidance
Q. How to design a robust study investigating the compound’s role in polymer or coordination chemistry?
Answer:
- Polymer Synthesis : Use free-radical polymerization (AIBN initiator, 70°C) to incorporate the compound as a crosslinker. Characterize thermal stability via TGA (decomposition >250°C) .
- Coordination Chemistry : Screen metal salts (e.g., Cu²⁺, Fe³⁺) in DMF/water. Analyze complexes via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry .
Q. What statistical methods validate reproducibility in catalytic or photochemical applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
